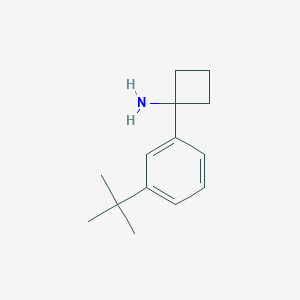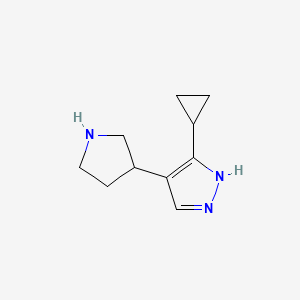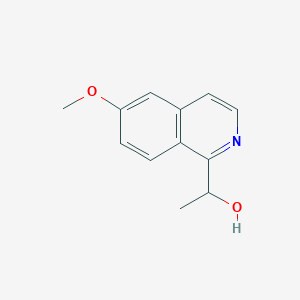
1-(3-(tert-Butyl)phenyl)cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(tert-Butyl)phenyl)cyclobutanamine is an organic compound characterized by a cyclobutanamine core substituted with a tert-butyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(tert-Butyl)phenyl)cyclobutanamine typically involves the following steps:
Formation of the Cyclobutanamine Core: This can be achieved through a cyclization reaction involving suitable precursors, such as cyclobutanone and an amine source.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(tert-Butyl)phenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents such as sodium hydride or sodium amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted cyclobutanamine derivatives.
Aplicaciones Científicas De Investigación
1-(3-(tert-Butyl)phenyl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-(tert-Butyl)phenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s steric and electronic properties, affecting its binding affinity and reactivity. The cyclobutanamine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(3-(tert-Butyl)phenyl)cyclopropanamine
- 1-(3-(tert-Butyl)phenyl)cyclopentanamine
- 1-(3-(tert-Butyl)phenyl)cyclohexanamine
Uniqueness: 1-(3-(tert-Butyl)phenyl)cyclobutanamine is unique due to its specific ring size and substitution pattern. The cyclobutanamine core provides distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. This uniqueness can lead to different reactivity and biological activity profiles, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
1-(3-tert-butylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C14H21N/c1-13(2,3)11-6-4-7-12(10-11)14(15)8-5-9-14/h4,6-7,10H,5,8-9,15H2,1-3H3 |
Clave InChI |
POMZRHGTYDTRLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1)C2(CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid](/img/structure/B12958134.png)
![1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol](/img/structure/B12958139.png)












